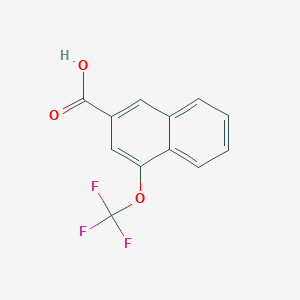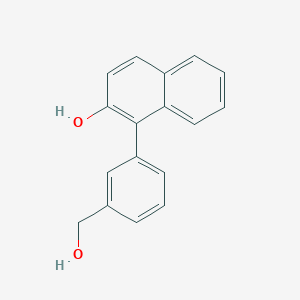
1-(7-Bromoisoquinolin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Bromoisoquinolin-3-yl)ethanol is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound features a bromine atom attached to the isoquinoline ring, which is further connected to an ethanol group. The presence of the bromine atom and the ethanol group imparts unique chemical properties to this compound, making it a valuable building block in various research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(7-Bromoisoquinolin-3-yl)ethanol typically involves multiple steps. One common method starts with the compound 1-(7-Bromoisoquinolin-3-yl)propan-1-ol. This compound is reacted with ethylmagnesium bromide in tetrahydrofuran under a nitrogen atmosphere at -80°C. The reaction mixture is then gradually warmed to 0°C and stirred for several hours to yield the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(7-Bromoisoquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(7-Bromoisoquinolin-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the ethanol group may influence its binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
1-(7-Bromoisoquinolin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(6-Bromoisoquinolin-1-yl)ethanol: This compound has a similar structure but with the bromine atom positioned differently on the isoquinoline ring.
1-(7-Chloroisoquinolin-3-yl)ethanol: This compound features a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.
1-(7-Iodoisoquinolin-3-yl)ethanol: This compound has an iodine atom instead of a bromine atom, which can affect its reactivity and applications.
Propriétés
Formule moléculaire |
C11H10BrNO |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
1-(7-bromoisoquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)11-5-8-2-3-10(12)4-9(8)6-13-11/h2-7,14H,1H3 |
Clé InChI |
FWJCOJRAPIMGHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C2C=C(C=CC2=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



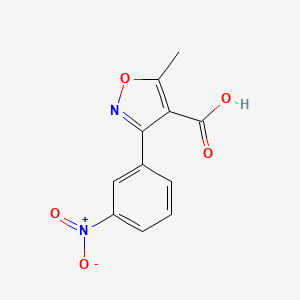
![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)




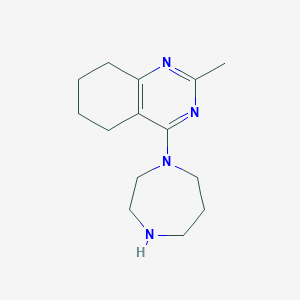
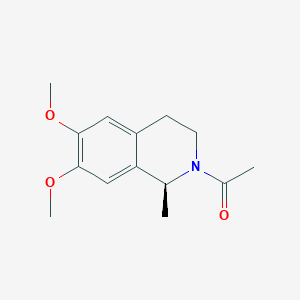
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
